CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

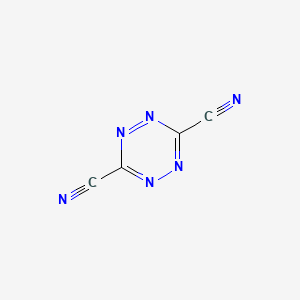

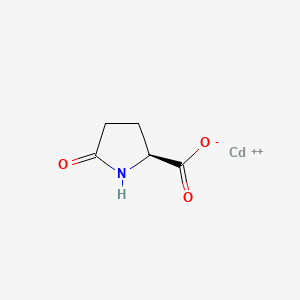

Cyanidin 3-sophoroside-5-glucoside is the main anthocyanin in purple-fleshed sweet potato and affects the antioxidant activity of purple-fleshed sweet potato . It is a type of anthocyanin, a class of dietary polyphenols that exhibit technological and bioactive-relevant properties .

Synthesis Analysis

Anthocyanins, including Cyanidin 3-sophoroside-5-glucoside, are a sub-class of polyphenolic secondary metabolites. They exhibit a wide array of pharmacological benefits and have fascinating molecular architectures . The potential application of anthocyanins has attracted widespread industrial interest .Molecular Structure Analysis

Cyanidin 3-sophoroside-5-glucoside has a molecular weight of 809.12 and a formula of C33H41ClO21 . It belongs to the structural classification of saccharides, polysaccharides, phenols, and polyphenols .Physical And Chemical Properties Analysis

Anthocyanins, including Cyanidin 3-sophoroside-5-glucoside, have C6–C3–C6 carbon skeletal rings (two aromatic rings [A] and [B] connected via a heterocyclic ring [C] which contains positively charged oxygen) enclosing polar substituent groups (hydroxyl, carboxyl, and methoxyl) and single or multi glucosyl residues that completely hold a polar molecule .Mechanism of Action

Cyanidin 3-sophoroside-5-glucoside is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The metabolites possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

Safety and Hazards

The safety data sheet for Cyanidin 3-sophoroside-5-glucoside suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

CAS RN |

16727-02-9 |

|---|---|

Molecular Formula |

C33H41ClO21 |

Molecular Weight |

809.12 |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C33H40O21.ClH/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32;/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39);1H/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-;/m1./s1 |

InChI Key |

KUIBYMKXRAGBBM-OOGSEBJWSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O.[Cl-] |

synonyms |

CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B579281.png)

![11H-Benzo[a]fluoren-11-one oxime](/img/structure/B579285.png)

![2-chloro-1,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B579289.png)

![[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate](/img/structure/B579291.png)